![molecular formula C19H17N3O5S B2412770 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428366-47-5](/img/structure/B2412770.png)
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that belongs to a class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Indoline moiety : Known for its role in various biological activities.
- Benzo[d]oxazole ring : Associated with antimicrobial and anticancer properties.
- Sulfonamide group : Often linked to antibacterial effects.
Molecular Formula
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Sulfonamides are well-known for their antibacterial properties, and derivatives containing indole structures have demonstrated activity against various pathogens, including resistant strains of bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Receptor Modulation : The indole moiety may interact with various receptors, influencing cellular signaling pathways involved in proliferation and survival.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds. For example:
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer | 5.2 | |
Compound B | Antimicrobial | 12.4 | |
Compound C | Anti-inflammatory | 7.8 |
These findings indicate that modifications to the core structure can significantly enhance or diminish biological activity.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibit promising anticancer activity. A study involving a series of novel 1,3-oxazole sulfonamides demonstrated that these compounds can inhibit cancer cell growth effectively. The majority of the tested compounds showed significant growth inhibition across various human tumor cell lines, particularly leukemia cells, with GI50 values in the low micromolar to nanomolar range .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in inflammation and cancer progression. Inhibitors targeting IDO1 can potentially modulate immune responses and combat tumor growth. Research has shown that structurally similar benzoxazoles can effectively inhibit IDO1 activity, highlighting a potential pathway for therapeutic intervention using derivatives of the compound .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds related to this compound have also been explored. For instance, certain derivatives have been shown to reduce nitric oxide production in inflammatory models, suggesting their utility in treating inflammatory diseases .
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination : The indole ring is brominated at the 5-position using brominating agents.
- Cyclopropanecarbonylation : The brominated indole undergoes cyclopropanecarbonylation to introduce the cyclopropanecarbonyl group.
- Formation of Sulfonamide : The final step involves coupling with sulfonamide components to yield the desired product.
These synthetic routes are crucial for developing analogs with enhanced biological activity and specificity.
Industrial Production
For large-scale production, continuous flow reactors are often employed to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography are utilized to achieve high purity levels of the final product.
Anticancer Screening
In a notable study, a library of 1,3-oxazole sulfonamides was screened against the NCI-60 human tumor cell lines. Compounds exhibiting high specificity against leukemia cells were identified, with some derivatives showing mean GI50 values as low as 44.7 nM . This highlights the potential of cyclopropyl-containing compounds in cancer therapeutics.
Mechanistic Insights
Further mechanistic studies have revealed that these compounds may interact with tubulin, leading to microtubule depolymerization—an essential mechanism for inhibiting cancer cell proliferation . The incorporation of cyclopropyl moieties has been linked to improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-18(12-1-2-12)22-8-7-11-3-4-13(9-16(11)22)21-28(25,26)14-5-6-17-15(10-14)20-19(24)27-17/h3-6,9-10,12,21H,1-2,7-8H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNQDIXBXQGQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.